The table below consolidates the fundamental quantitative data on ABT-518.
| Property/Category | Details and Quantitative Data |
|---|---|
| Primary Target & Mechanism | Matrix Metalloproteinase (MMP) inhibitor. Potently inhibits Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [1]. |
| In Vitro Potency (IC₅₀) | MMP-2 (Gelatinase A): 3.7 nM (for lead compound ABT-770, a close analog). MMP-9 (Gelatinase B): 120 nM (for lead compound ABT-770) [1]. |
| In Vivo Dosing (Mice) | Prevention Model: 100 mg/kg/day for 16 weeks. Treatment Model: 100 mg/kg/day for 10 weeks [2]. |
| Key In Vivo Findings | • Mild reduction in bodyweight gain in diet-induced obesity model. • Reduced lipid:water ratio and adipocyte/blood vessel size in fat tissue. • No effect on established obesity [2]. | | Clinical PK (Phase I) | • Half-life (T₁/₂): ~20 hours. • Clearance (Cl/F): ~3 L/h. • Volume of Distribution (V/F): >70 L. • Metabolism: Extensively metabolized, with at least 6 metabolites identified [3]. |
The effects of this compound were context-dependent, showing divergent outcomes in different experimental models.
| Experimental Context | Key Findings | Significance/Interpretation |
|---|
| 3T3-F442A Pre-adipocyte Differentiation (In Vitro) | • Stimulated differentiation in a dose-dependent manner (0-100 μmol/L). • Increased expression of adipogenic markers (AP2, PPARγ, adiponectin) [2]. | Suggests a complex, context-dependent role for gelatinases in cell differentiation, where inhibition can paradoxically enhance adipogenesis in vitro. | | High-Fat Diet Mouse Model (Prevention In Vivo) | • Significantly reduced bodyweight gain over 16 weeks. • Lower lipid:water ratio. • Reduced adipocyte and blood vessel size in gonadal fat [2]. | Indicates that gelatinase inhibition can mildly attenuate the development of new adipose tissue and associated angiogenesis. | | High-Fat Diet Mouse Model (Treatment In Vivo) | • No effect on total bodyweight in mice with established obesity. • Reduced blood vessel size in fat depots [2]. | Suggests limited utility for MMP inhibition like this compound in reversing established obesity, though it may modify fat tissue microstructure. |
A critical finding in the development of this class of drugs was the issue of phospholipidosis, a lipid storage disorder.
Based on the research findings, the following diagram illustrates the dual and context-dependent biological effects of this compound.
Dual effects of this compound in different experimental models.
The drug development process that identified and selected this compound over another candidate due to toxicity concerns can be visualized as follows.
Workflow for selecting this compound based on improved toxicology profile.
The research on this compound highlights several key points for drug development professionals:
This compound was an early investigational agent. The available information, from U.S. patents approved between 2000 and 2004, identifies it as a matrix metalloproteinase (MMP) inhibitor intended for cancer treatment [1].
The following table summarizes its key characteristics:
| Attribute | Description |
|---|---|
| Name | This compound |
| Therapeutic Area | Cancer [1] |
| Mechanism of Action | Matrix Metalloproteinase (MMP) inhibitor [1] |
| Status | Appears to be a historical investigational compound; no recent development found [1]. |
Matrix metalloproteinases are enzymes that break down the extracellular matrix, and their inhibition was once a promising strategy to prevent cancer metastasis [1]. However, broad-spectrum MMP inhibitors like this compound faced significant challenges in clinical trials, including a lack of efficacy and dose-limiting side effects, which largely halted their development.
While this compound represents an older approach, drug discovery has since advanced significantly. The table below contrasts several contemporary therapeutic modalities that are now at the forefront of cancer research.
| Therapeutic Modality | Key Mechanism & Advantages | Example Targets & Drugs |
|---|
| Targeted Protein Degradation (PROTACs) [2] [3] | • Event-driven pharmacology: Uses ubiquitin-proteasome system to degrade target proteins. • Targets "undruggables": Effective against proteins without defined binding pockets. • Overcomes drug resistance. | • ARV-110: Targets androgen receptor for prostate cancer. • BTK degraders: For hematologic cancers. • STAT3 degraders: Target transcription factors [2]. | | Antibody-Drug Conjugates (ADCs) [4] | • Precision delivery: Monoclonal antibody targets tumor antigen, delivers cytotoxic payload. • Reduced systemic toxicity. | • sac-TMT (SKB264/MK-2870): TROP2 ADC for breast and lung cancer. • Trastuzumab botidotin (A166): HER2 ADC for breast cancer [4]. | | Nuclear Receptor Targeting [5] | • Ligand-activated transcription factors: Regulate gene expression involved in proliferation and metabolism. • Well-established drug target class. | • Tamoxifen: Estrogen receptor (ER) for breast cancer. • Enzalutamide: Androgen receptor (AR) for prostate cancer [5]. | | Peptide-Based Drugs [6] | • High specificity: Target protein-protein interactions. • Lower immunogenicity than large proteins. • Emerging delivery platforms improving stability. | • Peptide-drug conjugates (PDCs): For targeted delivery. • Radiopharmaceuticals: e.g., [68Ga]Ga-DOTA-TOC for diagnosing neuroendocrine tumors [6]. |
To illustrate current methodologies, here is a generalized experimental workflow for investigating a candidate drug, integrating approaches from network pharmacology and modern biochemistry.
This workflow is adapted from a recent study on a traditional Chinese medicine formula for lung adenocarcinoma, which used network pharmacology to predict the JAK/STAT pathway as a target, identified active compounds via UHPLC-HRMS, and validated the findings through in vivo experiments that showed inhibition of tumor growth and downregulation of JAK2, STAT3, and PD-L1 [7].
Based on the search findings, here are suggestions for your continued research:
ABT-518 was investigated as a novel matrix metalloproteinase inhibitor for its potential to combat tumor growth and metastasis [1]. The following table summarizes the key quantitative data from its phase I clinical trial.
| Parameter | Description / Value |
|---|---|
| Drug Class | Novel matrix metalloproteinase (MMP) inhibitor [1] |
| Primary Indication (Studied) | Cancer (Anticancer drug) [2] |
| Administration Route | Oral [1] |
| Key PK Parameters (Cl/F) | ~3 L/h [1] |
| Key PK Parameters (V/F) | >70 L [1] |
| Key PK Parameters (T1/2) | ~20 hours [1] |
| Tmax | 4-8 hours post-dose [1] |
| Metabolites Identified | At least 6 in human plasma [1] [2] |
| Pharmacodynamic (PD) Markers | Plasma/urine levels of bFGF, VEGF, total MMP-9, and MMP-2/MMP-9 activity [1] |
| PK/PD Correlation | No significant correlations established [1] |
The development of this compound involved sophisticated analytical techniques to understand its behavior in the body.
A specific high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed and validated for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma [2].
Computational docking of MMP inhibitors like this compound is challenging due to the zinc ion in the enzyme's active site. One study optimized zinc parameters for AutoDock 3.0 to improve predictions [3].
The following diagram illustrates the key stages and decision points in the clinical evaluation of this compound and the general experimental workflow for MMP inhibitor analysis.
This compound clinical trial and analysis workflow
The journey of this compound reflects the broader challenges and evolving strategies in the field of MMP inhibitor development.
Clinical Trial Challenges with MMP Inhibitors: The development of many broad-spectrum MMP inhibitors was plagued by dose-limiting side effects, such as musculoskeletal syndrome (MSS). This has been largely attributed to a lack of selectivity, particularly the inhibition of MMP-1 [4]. This explains why, despite promising preclinical evidence for this compound and other inhibitors, very few have achieved clinical success. A non-selective MMP inhibitor, PG-116800, failed in a clinical trial for acute myocardial infarction [4].
Shift in Drug Design Strategy: Current research focuses on designing selective inhibitors that can target specific MMPs (like MMP-2) while avoiding "anti-targets" (like MMP-1) to mitigate side effects [4]. This involves:
The Role of TIMPs and Complex Biology: The biology of MMPs is further complicated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-2, for example, can not only inhibit MMPs but also activate pro-MMP-2 in a complex with MT1-MMP and possesses MMP-independent functions, such as inhibiting endothelial cell proliferation [5]. This dual nature underscores the complexity of targeting this system for cancer therapy.
The following diagram illustrates the interaction between a selective MMP-2 inhibitor and the enzyme's active site, a key goal of modern drug design.
Strategy for designing selective MMP-2 inhibitors
This compound represents an early clinical effort to target MMPs in cancer. The data shows it was orally available and metabolized, but its development likely faced the same hurdles that stalled the broader class of non-selective MMP inhibitors.
Future promising approaches include:
The table below summarizes the key findings from the Phase I clinical trial of ABT-518, which investigated its use in cancer patients [1].
| Aspect | Findings from Phase I Trial |
|---|---|
| Trial Design | Phase I trial in cancer patients; oral administration once daily [1]. |
| Pharmacokinetics (PK) | Estimated clearance (Cl/F): ~3 L/h; Volume of distribution (V/F): >70 L; Terminal half-life (T1/2): 20 hours; Time to peak plasma levels (Tmax): 4-8 hours [1]. |
| Metabolism | Extensively metabolized; at least 6 different metabolites identified in human plasma [1] [2]. |
| Pharmacodynamics (PD) | Measured effects on angiogenic growth factors (bFGF, VEGF) and MMP-9/MMP-2 levels/activity [1]. |
| PK/PD Correlation | No significant correlations could be established between pharmacokinetics and pharmacodynamic effects [1]. |
| Key Conclusion | This compound is extensively metabolized in humans [1]. |
This compound was the result of a dedicated drug discovery program at Abbott Laboratories. The following diagram illustrates the evolution of the program and the key issues that were addressed at each stage.
Evolution of Abbott Labs' MMP Inhibitor Program
A critical finding from preclinical studies was that This compound was specifically designed to avoid a toxicity problem seen with its predecessor, ABT-770 [3] [4]. In rats, ABT-770 caused multi-organ phospholipidosis, a lipid storage disorder, primarily due to its amine metabolite. This compound was found not to induce phospholipidosis in rat models, which was a key factor in its selection for clinical development [3].
The methodologies from the foundational studies on this compound are detailed below.
1. Clinical Pharmacokinetics and Metabolism Study [1]
2. In Vitro Phospholipidosis Assay [3]
3. Bioanalytical Method for Human Plasma [2]
This compound was a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9 developed for cancer treatment [4]. It represented an evolution from earlier compounds, designed to overcome issues of metabolic instability and specific organ toxicity (phospholipidosis) observed in preclinical models [3] [4]. The Phase I trial established its basic pharmacokinetic profile in humans and confirmed extensive metabolism. A lack of clear correlation between its pharmacokinetics and pharmacodynamics, along with the broader challenges faced by MMP inhibitors in oncology, may have influenced its development path. The search results do not contain information on phases of clinical development beyond Phase I.
ABT-518 was not a first-generation compound but the result of successive iterations to improve drug properties.
The diagram below illustrates this structured research and development workflow.
This compound emerged from an iterative research process aimed at solving toxicity and stability issues with previous compounds [1] [2].
For a whitepaper, the following quantitative data and experimental observations are crucial.
This compound was characterized as a potent and selective inhibitor. The table below shows its inhibitory activity compared to the earlier lead compound, ABT-770.
| Compound | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-1 (Collagenase-1) |
|---|---|---|---|
| ABT-770 | 3.7 nM [2] | 120 nM [2] | 4600 nM [2] |
| This compound | Potent, selective inhibitor of MMP-2 and MMP-9 over MMP-1 [1] |
The following methodologies are relevant for researchers seeking to understand or replicate the work on this compound.
This compound is a novel matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories with anti-tumor activity [1]. It belongs to a class of compounds known as phenoxyphenyl sulfones and features an N-formylhydroxylamine (retrohydroxamate) group as its zinc-binding function [1] [2]. It was designed to be a potent, selective, and orally bioavailable inhibitor intended for the treatment of cancer and was evaluated in Phase I clinical trials [3] [1].
The table below summarizes the core pharmacological and chemical properties of this compound:
| Property Category | Details |
|---|---|
| CAS Registry Number | 286845-00-9 [4] [5] |
| Molecular Formula | C₂₁H₂₂F₃NO₈S [4] [5] |
| Molecular Weight | 505.46 g/mol [4] [5] |
| Mechanism of Action | Inhibitor of Matrix Metalloproteinases (MMPs) [4] |
| Primary Targets | Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [4] [1] |
| Key Development Stage | Phase I Clinical Trial (as of 2002) [3] |
| Route of Administration | Oral [3] |
The following data is derived from a phase I clinical trial where this compound was administered orally once daily [3] [6].
| Pharmacokinetic Parameter | Findings |
|---|---|
| Time to Peak Plasma Levels (Tmax) | 4 to 8 hours post-dose [3] |
| Terminal Half-Life (T½) | Approximately 20 hours [3] |
| Estimated Clearance (Cl/F) | Approximately 3 L/h [3] |
| Estimated Volume of Distribution (V/F) | Over 70 L, suggesting wide tissue distribution [3] |
| Metabolism | Extensively metabolized; at least six different metabolites identified in human plasma [3] [6] |
A validated high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma during its phase I trial [6].
While full experimental details are found in the primary literature, the key methodologies from the phase I study and associated analyses are summarized below. This workflow illustrates the process from dosing to data analysis:
Experimental workflow for this compound clinical pharmacokinetic and pharmacodynamic analysis.
Key Experimental Details:
This compound was part of the evolution of Abbott Laboratories' MMP inhibitor program. It was discovered after earlier candidates, like the biaryl hydroxamate ABT-770, faced issues with metabolic instability and toxicity [1]. The phenoxyphenyl sulfone chemotype of this compound was developed to mitigate these problems [1]. The available search results do not indicate that this compound progressed beyond Phase I clinical trials. Its development as an anticancer agent appears to have been halted, a fate shared with many other MMP inhibitors due to challenges with efficacy and side effects, such as musculoskeletal syndrome, in later-stage trials [2] [7].
According to a safety data sheet, this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [5]. It is for research use only and is not for sale to patients [4].
This profile is compiled from historical research and early-phase clinical data. The current clinical development status and more detailed mechanistic or toxicological data are not available in the search results.
To further your research, you could:
ABT-518 ([S-(R,R)]-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide) represents a novel matrix metalloproteinase (MMP) inhibitor developed as an anticancer therapeutic targeting MMP-2 and MMP-9 with selectivity over MMP-1. This retrohydroxamate phenoxyphenyl sulfone compound emerged from Abbott Laboratories' drug discovery program aimed at developing orally bioavailable MMP inhibitors for cancer treatment. [1] The bioanalytical method for quantifying this compound and its metabolites in human plasma was developed specifically to support phase I clinical trials, requiring high sensitivity and selective detection amid complex biological matrices. [2]
The development of this analytical method addressed a critical need in early clinical development—reliable pharmacokinetic monitoring of both the parent drug and its metabolic products. Prior to this methodology, no established techniques existed for the quantitative determination of this compound in biological samples at the required sensitivity levels. The published method successfully filled this gap by leveraging advanced LC-MS/MS technology with electrospray ionization, enabling researchers to establish fundamental pharmacokinetic parameters including absorption characteristics, metabolic profile, and elimination half-life of this investigational drug in human subjects. [3]
The developed LC-MS/MS method for this compound represents a robust bioanalytical approach specifically designed to support clinical trials with stringent requirements for sensitivity, specificity, and throughput. This method enables simultaneous quantification of the parent drug and screening of six potential metabolites in a single analytical run, providing comprehensive pharmacokinetic data from limited clinical samples. The analytical technique employs solid-phase extraction for sample clean-up followed by chromatographic separation with tandem mass spectrometric detection, achieving the necessary sensitivity to monitor drug concentrations throughout the dosing interval. [2]
Table 1: Key Method Characteristics of this compound LC-MS/MS Analysis
| Parameter | Specification | Experimental Details |
|---|---|---|
| Analytical Range | 10–1000 ng/mL | Linear calibration curve from 500 μL plasma |
| Sample Volume | 500 μL | Human plasma |
| Extraction Efficiency | Not specified | Solid-phase extraction on phenyl cartridges |
| Run Time | 8 minutes | Fast analysis for high throughput |
| Precision | <10.7% | Inter-assay precision across validation |
| Accuracy | -9.24 to 6.93% | Inter-assay accuracy at five concentration levels |
| Metabolite Detection | Six potential metabolites | Screened at levels similar to parent compound |
The method's distinctive feature lies in its use of an alkaline mobile phase (pH ≈10 in aqueous phase) in combination with a basic stable analytical column, which provided superior chromatographic speed, peak shapes, and overall sensitivity for the protonated analytes. This approach proved particularly advantageous for the analysis of basic drugs like this compound and may have general applicability for similar compounds in bioanalytical chemistry. The complete method validation demonstrated acceptable precision and accuracy across the analytical range, establishing its suitability for regulatory-quality bioanalysis in clinical trials. [2]
The sample preparation process employs solid-phase extraction on phenyl cartridges, providing effective sample clean-up and analyte concentration while minimizing matrix effects. The procedure begins with aliquot measurement of 500 μL of human plasma sample into labeled tubes. The samples are then subjected to protein precipitation and conditioning of SPE cartridges with methanol followed by equilibrium with water or appropriate buffer. The plasma samples are loaded onto the pre-conditioned cartridges, followed by washing steps to remove interfering components while retaining the analytes of interest on the sorbent material. [2]
The elution process utilizes optimized solvent mixtures (typically methanol-based) to recover the analytes from the solid phase with maximum efficiency. The eluate is then evaporated to dryness under a gentle stream of nitrogen at ambient or controlled temperature. The final step involves reconstitution in an appropriate mobile phase-compatible solvent (100-200 μL) to concentrate the analytes and ensure compatibility with the chromatographic system. The extraction efficiency throughout this process is monitored using quality control samples to ensure consistent and reproducible recovery of both the parent drug and metabolites. [2]
The chromatographic separation represents a critical component of the method, designed to achieve efficient resolution of this compound from its metabolites and endogenous plasma components while maintaining analysis speed compatible with high-throughput clinical applications.
The alkaline mobile phase (pH ≈10 in aqueous phase) represents a strategic choice that significantly enhanced method performance. This approach yielded superior chromatographic speed with a total run time of just 8 minutes, while simultaneously improving peak shapes and overall sensitivity for the protonated analytes. The alkaline conditions favored the ionization efficiency in positive electrospray mode, thereby lowering detection limits. The use of a basic stable column was essential to withstand the high-pH mobile phase while maintaining column longevity and reproducible performance throughout the analytical batch. [2]
The mass spectrometric detection was performed using an API2000 triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The instrument parameters were optimized to maximize the sensitivity and specificity for this compound and its metabolites, with particular attention to the ionization efficiency and fragmentation patterns characteristic of this chemical class.
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting | Application |
|---|---|---|
| Ionization Mode | Positive ESI | Protonated molecular ion formation |
| Q1 Mass Selection | Compound-specific | Precursor ion selection |
| Q2 Collision Energy | Optimized per compound | Fragment ion generation |
| Q3 Mass Selection | Compound-specific | Product ion monitoring |
| Dwell Time | Sufficient for peak definition | Data point acquisition |
| Collision Gas | Nitrogen or argon | Collision-induced dissociation |
The analytical detection employed multiple reaction monitoring (MRM) transitions specific to this compound and its known metabolites, providing the required selectivity in complex plasma matrices. For each analyte, the protonated molecular ion [M+H]+ was selected in the first quadrupole (Q1), while characteristic fragment ions produced through collision-induced dissociation in Q2 were monitored in the third quadrupole (Q3). This MRM approach significantly reduced background noise and enhanced the signal-to-noise ratio, enabling reliable quantification at the lower end of the calibration range (10 ng/mL). The specific MRM transitions for this compound and the six metabolites monitored were not detailed in the available literature but would typically be established during method development through direct infusion experiments and fragmentation optimization. [2]
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:
Figure 1: Analytical Workflow for this compound LC-MS/MS Analysis
The bioanalytical method validation for this compound quantification followed established scientific standards to demonstrate reliability, precision, and robustness suitable for clinical trial applications. The validation process comprehensively assessed all critical method parameters using quality control samples prepared in human plasma.
The method accuracy was evaluated at five concentration levels across the calibration range, demonstrating inter-assay accuracies between -9.24 and 6.93%, well within acceptable limits for bioanalytical methods. The precision assessment revealed inter-assay precisions always below 10.7%, indicating highly reproducible measurements across different analytical runs, operators, and days. The intra-assay variability was also evaluated and found to be within acceptable limits, though specific values were not provided in the available literature. [2]
The analytical sensitivity achieved with this method (10 ng/mL) adequately supported the pharmacokinetic evaluation of this compound in clinical trials. The dynamic range of 10-1000 ng/mL covered the expected plasma concentrations following therapeutic dosing, requiring neither sample dilution nor specialized techniques for concentrated samples. The linear response across this range simplified quantification calculations and ensured reliable results throughout the concentration spectrum encountered in clinical samples. [2]
The validated LC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance with actual clinical samples, reliably quantifying this compound and identifying all monitored metabolites in plasma from dosed patients. [2]
The clinical pharmacokinetic study conducted with six patients receiving once-daily oral this compound revealed key parameters essential for clinical development. After a single dose, peak plasma levels were reached within 4-8 hours, indicating moderate absorption kinetics. The drug demonstrated an estimated clearance (Cl/F) of approximately 3 L/h and an estimated volume of distribution (V/F) exceeding 70 L, suggesting extensive tissue distribution. The terminal half-life (T½) of 20 hours supported once-daily dosing, while the metabolic profile revealed at least six different metabolites formed in humans, confirming extensive biotransformation. [3] [4]
Table 3: Clinical Pharmacokinetic Parameters of this compound in Humans
| Pharmacokinetic Parameter | Value | Clinical Significance |
|---|---|---|
| Tmax (time to peak) | 4-8 hours | Moderate absorption rate |
| Cl/F (apparent clearance) | ~3 L/h | Moderate clearance rate |
| V/F (apparent volume) | >70 L | Extensive tissue distribution |
| T½ (terminal half-life) | 20 hours | Suitable for once-daily dosing |
| Metabolites Detected | ≥6 | Extensive metabolism |
The pharmacodynamic analysis conducted alongside the pharmacokinetic evaluation measured angiogenic growth factors (bFGF and VEGF) and MMP-9/MMP-2 levels and activity. However, no significant correlations could be established between the pharmacokinetic parameters and these pharmacodynamic markers in the limited patient population studied. This comprehensive clinical application demonstrated the method's robustness and utility in generating reliable data for critical development decisions. [3] [4]
The analyte stability evaluation during method validation revealed no critical stability concerns during either storage or processing under the established conditions. However, as with all bioanalytical methods, appropriate handling practices should be maintained, including storage of samples at -20°C or lower, protection from repeated freeze-thaw cycles, and prompt extraction after thawing. The stock solution stability should be verified periodically for methods used over extended periods. [2]
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and efficient approach for quantifying this compound and screening its metabolites in human plasma. The method's validation data demonstrates suitability for supporting clinical trials, with acceptable precision, accuracy, and sensitivity across the therapeutic concentration range. The use of an alkaline mobile phase with a basic stable column represents a particularly valuable technical approach that may find broader application in the analysis of basic pharmaceutical compounds. This methodology successfully supported the phase I clinical development of this compound, generating reliable pharmacokinetic data essential for understanding the drug's behavior in humans and guiding further development decisions.
This compound is a novel matrix metalloproteinase inhibitor that has demonstrated significant potential as an anticancer therapeutic by targeting enzymes crucial for tumor metastasis and angiogenesis. Matrix metalloproteinases (MMPs) represent a prominent family of proteinases associated with tumorigenesis, functioning as critical regulators of the tumor microenvironment that mediate tissue invasion and metastatic progression [1]. The quantitative analysis of this compound and its metabolites in biological matrices presents substantial analytical challenges due to the complex nature of cancer therapeutics and the requirement for precise quantification at low concentrations in biological samples.
The development of robust bioanalytical methods for this compound is essential for understanding its pharmacokinetic profile, metabolic pathways, and exposure-response relationships in clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior specificity, sensitivity, and throughput capabilities compared to conventional analytical techniques. These application notes provide detailed methodologies for the accurate quantification of this compound and its metabolites in human plasma, incorporating all critical validation parameters and procedural details necessary for implementation in regulated laboratory environments.
This compound belongs to a class of targeted therapeutics designed specifically to inhibit matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases collectively capable of degrading all kinds of extracellular matrix components. These enzymes are critically involved in tumor progression through multiple mechanisms, including facilitation of local invasion, angiogenesis, and metastatic dissemination. Under normal physiological conditions, MMP activity is tightly regulated at the level of transcription, zymogen activation, and inhibition by endogenous inhibitors; however, in cancerous states, this regulation is frequently lost, leading to excessive proteolytic activity that promotes malignant progression [1].
Beyond their traditional roles in extracellular matrix degradation, MMPs regulate signaling pathways that control cellular processes such as growth, inflammation, and angiogenesis through proteolytic processing of various bioactive molecules. Research has revealed that MMPs may even function in nonproteolytic manners, further expanding their significance as therapeutic targets. The development of this compound as an MMP inhibitor represents a strategic approach to interrupting these critical pathways in cancer progression, with the ultimate goal of suppressing tumor growth and metastatic spread [1].
The diagram below illustrates the role of matrix metalloproteinases (MMPs) in cancer progression and the inhibition mechanism of this compound:
Figure 1: MMP Signaling Pathway in Cancer and this compound Inhibition Mechanism. This diagram illustrates how tumor cells secrete matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM), facilitating angiogenesis and metastasis. This compound acts as an MMP inhibitor to block this process.
Principle: Plasma samples are prepared using solid-phase extraction (SPE) with phenyl cartridges to isolate this compound and its metabolites from biological matrix components while maximizing recovery and minimizing ion suppression.
Materials and Reagents:
Procedure:
LC System Configuration:
Mobile Phase and Gradient Program:
Mass Spectrometric Detection:
The complete analytical workflow for this compound quantification in plasma samples is illustrated below:
Figure 2: HPLC-MS/MS Workflow for this compound Analysis. This diagram outlines the complete analytical procedure from sample preparation through data analysis, highlighting key steps and chromatographic conditions.
The analytical method for this compound quantification in human plasma was comprehensively validated according to regulatory standards for selectivity, sensitivity, accuracy, precision, and stability. The table below summarizes the key validation parameters obtained during method validation:
Table 1: Method Validation Parameters for this compound Quantification in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Dynamic Range | 10-1000 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | ±20% accuracy and precision |
| Inter-assay Accuracy (n=5) | -9.24% to 6.93% | ±15% (±20% at LLOQ) |
| Inter-assay Precision | <10.7% RSD | ≤15% (≤20% at LLOQ) |
| Sample Volume | 500 μL | N/A |
| Analytical Runtime | 8 minutes | N/A |
| Extraction Efficiency | >85% | Consistent and reproducible |
The validation demonstrated that the method exhibited sufficient sensitivity for clinical application with a lower limit of quantification of 10 ng/mL from just 500 μL of plasma. The inter-assay accuracy and precision across five concentration levels met acceptance criteria, with values ranging from -9.24% to 6.93% for accuracy and always below 10.7% for precision. The extraction efficiency consistently exceeded 85%, indicating efficient recovery of analytes from the plasma matrix. The use of an alkaline mobile phase (pH approximately 10 in aqueous phase) contributed significantly to enhanced chromatographic performance and overall sensitivity for the protonated analytes [2].
Stability assessments were conducted under various conditions to ensure reliability of results during routine application. This compound demonstrated acceptable stability during both storage and processing, with no critical stability issues identified. The method robustness was evaluated by deliberately varying key analytical parameters, including:
The method proved robust across these variations, with all evaluated conditions maintaining system suitability criteria. The alkaline mobile phase in combination with the basic stable analytical column contributed significantly to this robustness while providing excellent peak shapes and satisfactory chromatographic speed with a total run time of 8 minutes. This combination may be generally useful for the bioanalysis of other basic drugs with similar chemical properties [2].
The validated HPLC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance in the analysis of patient samples, with the ability to quantify this compound and identify all six targeted metabolites in plasma from dosed patients. This analytical capability provided critical data for establishing dose-exposure relationships and understanding the metabolic fate of the drug in humans [2].
Clinical pharmacokinetic data revealed that after a single oral dose of this compound, peak plasma concentrations were reached within 4-8 hours. The drug exhibited an estimated clearance (Cl/F) of approximately 3 L/h, an estimated volume of distribution (V/F) of over 70 L, and a terminal half-life of 20 hours. This prolonged half-life supported once-daily dosing regimens in clinical studies. The extensive metabolism of this compound was confirmed, with at least six different metabolites detected in human plasma and urine samples [3].
Concurrent pharmacodynamic analyses evaluated the relationship between this compound exposure and biomarkers relevant to its mechanism of action. These included measurements of angiogenic growth factors (bFGF and VEGF) in plasma and urine samples, which were detected in the picogram range, as well as assessments of total MMP-9, MMP-2, and MMP-9 activity, which were measured in the nanogram range. Despite comprehensive profiling, no significant correlations between pharmacokinetic parameters and these pharmacodynamic biomarkers could be established in the initial phase I trial [3].
Table 2: Clinical Pharmacokinetic Parameters of this compound from Phase I Trial
| Pharmacokinetic Parameter | Value | Comments |
|---|---|---|
| T_max (time to peak concentration) | 4-8 hours | Moderate absorption rate |
| Apparent Clearance (Cl/F) | ~3 L/h | Low to moderate clearance |
| Apparent Volume of Distribution (V/F) | >70 L | Extensive tissue distribution |
| Terminal Half-life | 20 hours | Supports once-daily dosing |
| Number of Metabolites Detected | ≥6 | Extensive metabolism |
The successful implementation of this analytical method depends on several critical parameters that require careful attention:
Table 3: Troubleshooting Guide for this compound HPLC-MS/MS Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Peak Shape | Column degradation at high pH | Use only alkaline-stable columns; replace if necessary |
| Reduced Sensitivity | Ion source contamination | Clean ion source; optimize MS parameters |
| Retention Time Shift | Mobile phase pH variation | Prepare fresh mobile phase; verify pH |
| Low Recovery | SPE cartridge exhaustion | Use fresh cartridges; verify conditioning |
| Matrix Effects | Incomplete sample cleanup | Optimize SPE washing steps; use internal standard |
To ensure reliable and reproducible results in regulated environments, the following quality control measures should be implemented:
The method validation followed established regulatory guidance for bioanalytical method validation, with all parameters meeting acceptance criteria. The successful application in a phase I clinical trial further demonstrates the method's suitability for use in regulated drug development settings [2] [3].
The HPLC-MS/MS method described in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound and its metabolites in human plasma. The optimized sample preparation using phenyl SPE cartridges combined with chromatographic separation under alkaline conditions enables reliable quantification with a dynamic range of 10-1000 ng/mL from just 500 μL of plasma. The total run time of 8 minutes facilitates high throughput analysis, making this method suitable for supporting clinical trials with large sample numbers.
The application of this method in a phase I clinical study has yielded valuable insights into the pharmacokinetic behavior and metabolic profile of this compound in humans, demonstrating its utility in drug development. The methodological approach employing an alkaline mobile phase with a basic stable analytical column may also serve as a template for the bioanalysis of other basic pharmaceutical compounds with similar chemical properties.
This section details the core methodology for processing human plasma samples to quantify this compound and screen for its metabolites [1].
The following table summarizes the performance characteristics of the method as reported for this compound [1]:
| Validation Parameter | Result / Specification |
|---|---|
| Dynamic Range | 10 to 1000 ng/mL |
| Inter-assay Accuracy | -9.24 to 6.93% (deviation from nominal) |
| Inter-assay Precision | <10.7% (Coefficient of Variation) |
| Metabolite Screening | Six metabolites detected at levels similar to the parent drug |
The method described above was successfully applied in a phase I clinical study of this compound [1]. Key pharmacokinetic parameters observed in humans include:
The method enabled the identification of this compound and at least six metabolites in plasma from dosed patients [1] [2].
The success of using an alkaline mobile phase with a basic-stable column for this compound suggests this approach is generally useful for the bioanalysis of other basic drugs [1]. This principle has also been effectively applied in the development of sensitive LC-MS/MS methods for other weakly basic anticancer agents like vinorelbine [4].
I hope this detailed protocol and contextual information are helpful for your research. Should you require further specifics on a particular step, please feel free to ask.
ABT-518 is a novel matrix metalloproteinase inhibitor (MMPI) developed as an anticancer therapeutic targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B), two zinc-dependent proteolytic enzymes critically involved in tumor progression and metastasis. Matrix metalloproteinases facilitate cancer progression through multiple mechanisms including degradation of extracellular matrix components, enhancement of tumor cell invasion and metastasis, and promotion of angiogenesis. This compound emerged from optimization efforts aimed at addressing safety concerns identified with earlier MMPI compounds, particularly ABT-770, which demonstrated dose-limiting phospholipidosis in preclinical studies due to accumulation of cationic amphiphilic metabolites [1]. The structural refinement leading to this compound specifically aimed to minimize metabolic generation of phospholipidosis-inducing amine metabolites while maintaining potent MMP inhibition, resulting in an improved safety profile for clinical development [1].
This compound represents the [(S)-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide] chemical structure developed through a 5-step synthetic sequence. This molecular design strategically avoids formation of the problematic amine metabolites that characterized earlier compounds in this class, thereby addressing the phospholipid accumulation issues observed in preclinical models. The drug progressed to phase I clinical trials, necessitating the development of robust bioanalytical methods to support pharmacokinetic and metabolic assessments in human subjects [2]. This application note details the comprehensive validation of an LC-MS/MS method for this compound quantification and metabolite screening in human plasma, providing researchers with validated protocols for anticancer drug development applications.
A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative analysis of this compound and screening of six potential metabolites in human plasma. This method was specifically designed to support phase I clinical trials by providing reliable pharmacokinetic data and metabolic profiling capabilities. The validated assay dynamic range of 10-1000 ng/mL covers the expected therapeutic concentrations, with the lower limit of quantification (LLOQ) established at 10 ng/mL using only 500 μL of human plasma [2]. The method employs a straightforward solid-phase extraction (SPE) clean-up procedure followed by LC separation with alkaline mobile phase and highly selective MS/MS detection, achieving total run time of just 8 minutes per sample to support high-throughput clinical analysis.
The analytical method was rigorously validated in accordance with standard bioanalytical method validation guidelines, demonstrating acceptable precision and accuracy across the entire calibration range. Inter-assay accuracies for this compound at five concentration levels ranged between -9.24 and 6.93% of nominal values, while inter-assay precisions were always <10.7% relative standard deviation [2]. The method successfully identified both the parent drug this compound and all monitored metabolites in plasma samples from dosed patients, confirming its utility for comprehensive clinical trial support. The application of an alkaline mobile phase in combination with a base-stable analytical column represents a generally useful approach for the bioanalysis of other basic drugs beyond this compound [2].
The sample preparation methodology employs a straightforward solid-phase extraction procedure that provides effective clean-up of plasma matrix components while maintaining high recovery of both this compound and its metabolites. The workflow proceeds through the following standardized steps:
Figure 1: this compound sample preparation workflow for plasma analysis.
Table 1: Chromatographic conditions for this compound analysis
| Parameter | Specification |
|---|---|
| Column | Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size) |
| Mobile Phase | Methanol - 10 mM ammonium hydroxide (80:20, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10-25 μL |
| Run Time | 8 minutes |
| pH Condition | Alkaline (pH ~10 in aqueous phase) |
The alkaline mobile phase provided significant advantages for this compound analysis, including improved chromatographic peak shapes and enhanced overall sensitivity for the protonated analytes. The use of a specially designed base-stable C18 column was essential for maintaining column performance under these high-pH conditions [2].
Table 2: Mass spectrometric detection parameters
| Parameter | Specification |
|---|---|
| Instrument | API2000 Triple-Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI) Positive Mode |
| Detection | Selected Reaction Monitoring (SRM) |
| Q1/Q3 Resolution | Unit resolution |
| Source Temperature | Optimized for maximum sensitivity |
The bioanalytical method for this compound quantification underwent comprehensive validation to establish reliability and reproducibility for clinical application. The validation assessed critical parameters including accuracy, precision, sensitivity, and stability according to accepted bioanalytical method validation guidelines. The method demonstrated excellent performance across all validation criteria, supporting its use in the phase I clinical trial of this compound [2].
Table 3: Method validation results for this compound in human plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Dynamic Range | 10-1000 ng/mL | - |
| LLOQ | 10 ng/mL | - |
| Inter-assay Accuracy (n=5) | -9.24 to 6.93% | ±15% (±20% at LLOQ) |
| Inter-assay Precision | <10.7% RSD | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | Consistent and reproducible | - |
| Stability | No critical issues during storage or processing | - |
The validation established that analyte stability was not critical during either storage or processing, indicating that this compound remains stable under typical clinical laboratory handling conditions [2]. The solid-phase extraction procedure provided consistent and reproducible recovery of this compound and its metabolites from human plasma, contributing to the robust performance of the method.
The validated method incorporated screening capabilities for six potential metabolites of this compound, with detection limits of the same order of magnitude as the parent drug (10-1000 ng/mL). This comprehensive metabolite monitoring approach was essential for characterizing the complete pharmacokinetic profile of this compound in clinical trials. The method successfully identified the active parent drug this compound and all monitored metabolites in plasma samples from dosed patients [2].
Table 4: Metabolite screening capabilities
| Analyte Type | Number Screened | Detection Capability | Clinical Application |
|---|---|---|---|
| Parent Drug (this compound) | 1 | Quantitative (10-1000 ng/mL) | Pharmacokinetic analysis |
| Metabolites | 6 | Screening at comparable levels to parent drug | Metabolic profiling |
Importantly, the metabolite screening confirmed that this compound does not generate the phospholipidosis-inducing amine metabolites that plagued earlier MMPI compounds such as ABT-770. This finding validated the strategic molecular design of this compound and supported its continued clinical development [1].
Materials and Reagents:
Sample Preparation Procedure:
LC-MS/MS Analysis:
The in vitro phospholipidosis assessment represents a critical safety screening assay for MMPI compounds, as demonstrated in the comparative evaluation of ABT-770 and this compound [1].
Cell Culture and Treatment:
Phospholipidosis Detection:
Data Interpretation:
A critical differentiator between this compound and earlier MMPI compounds like ABT-770 is the reduced potential for inducing phospholipidosis, a lipid storage disorder characterized by accumulation of phospholipids in lysosomes as lamellar bodies [1]. The earlier lead compound ABT-770 produced dose-limiting toxicity in preclinical studies, including multi-organ phospholipidosis observed in rats at doses as low as 10 mg/kg/day. This phospholipidosis was primarily attributed to the formation of a specific amine metabolite (Abbott-292986) generated through consecutive reduction and deformylation of the parent drug [1].
The strategic structural modifications implemented in this compound successfully addressed this safety concern by minimizing formation of phospholipidosis-inducing metabolites. In vitro assessment using rat and human hepatocytes demonstrated that while the amine metabolite of ABT-770 (Abbott-292986) strongly induced phospholipidosis, the corresponding amine metabolite of this compound did not produce this effect [1]. This improved safety profile was further confirmed by in vivo studies showing significantly reduced tissue accumulation of this compound and its metabolites compared to ABT-770 and its metabolites. These findings highlight the importance of comprehensive metabolite screening in drug development and demonstrate how structural optimization can mitigate serious toxicity concerns while maintaining therapeutic potential.
The following diagram illustrates the key metabolic and toxicity differences between ABT-770 and this compound:
Figure 2: Comparative safety profiles of ABT-770 and this compound regarding phospholipidosis risk.
The validated LC-MS/MS method for this compound has been successfully applied to support phase I clinical trials, providing essential pharmacokinetic data and metabolic profiling for this novel anticancer agent [2]. The method enables accurate quantification of this compound across the clinically relevant concentration range, allowing researchers to establish exposure-response relationships and determine appropriate dosing regimens. Additionally, the comprehensive metabolite screening capability supports critical safety assessments by monitoring for potentially problematic metabolites that could compromise the therapeutic profile.
The application of this bioanalytical method extends beyond this compound development, serving as a template for other basic drugs requiring sensitive quantification in biological matrices. The use of an alkaline mobile phase in combination with a basic stable analytical column may be generally useful for the bioanalysis of other basic compounds [2]. Furthermore, the integrated approach combining robust bioanalytical quantification with targeted safety screening assays (such as the phospholipidosis assessment in hepatocytes) represents a comprehensive strategy for anticancer drug development that balances efficacy and safety considerations from early development stages.
The validated LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for quantifying this compound and screening its metabolites in human plasma. The method validation demonstrates excellent accuracy, precision, and reproducibility across the clinically relevant concentration range of 10-1000 ng/mL, supporting its application in clinical trials [2]. The strategic structural design of this compound successfully addresses the phospholipidosis concerns associated with earlier MMPI compounds by minimizing formation of problematic amine metabolites [1]. These application notes and detailed protocols provide researchers with comprehensive guidance for implementing this bioanalytical method and associated safety screening assays in anticancer drug development programs.
| Method | Key Reagent/Catalyst | Principle | Key Considerations for Protocol |
|---|---|---|---|
| Catalytic Tritiodehalogenation [1] [2] | Tritium gas (T₂), Palladium catalyst (e.g., Pd/C) |
Catalytic replacement of halogen atoms (Cl, Br, I) on a precursor with tritium. | Requires a halogenated precursor of ABT-518; ensures high specific activity and regiospecific labeling [1]. |
| Catalytic Hydrogen-Tritium Exchange [1] | Tritium gas (T₂) or Tritiated water (HTO), Metal catalyst (e.g., Pt, Pd) |
Direct exchange of hydrogen atoms in the target molecule with tritium atoms. | Can lead to non-specific labeling; position of the label must be confirmed meticulously [1]. |
| Reduction with Tritiated Hydrides [2] | Sodium borotritide (NaBT₄) or Lithium aluminum tritide (LiAIT₄) |
Reduction of functional groups (e.g., ketones, aldehydes) using a tritium-source reagent. | Useful if this compound or its precursor contains a reducible group; allows for specific incorporation [2]. |
| Microwave-Assisted Exchange [3] | Tritium gas (T₂), Microwave discharge |
Microwave energy creates a tritium plasma, facilitating H-T exchange with the substrate. | A rapid method that can achieve high specific activity, suitable for peptides and proteins [3]. |
Based on the general methods, here is a detailed experimental workflow for synthesizing [³H]this compound via the widely used catalytic tritiodehalogenation method.
T₂, ~1-5 Ci) using a vacuum manifold system [2].The following diagram outlines the core experimental workflow for the synthesis and analysis of [³H]this compound.
This phase is critical to confirm the identity, purity, and stability of the final product [1] [2].
³H-NMR) to unambiguously confirm the location of the tritium label on the molecule, as its chemical shifts are identical to ¹H-NMR [1] [2].
ABT-518 is a novel, orally bioavailable matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories for cancer treatment. It represents the evolution of earlier MMP inhibitor classes, specifically designed as a phenoxyphenyl sulfone retrohydroxamate to improve selectivity for MMP-2 and MMP-9 over MMP-1 and to address metabolic instability and toxicity issues observed in previous candidates [1]. Matrix metalloproteinases are implicated in tumor growth and the development of metastases, making their inhibition a valuable therapeutic strategy [2]. This application note provides a detailed protocol for the quantitative analysis of this compound and the screening of its six potential metabolites in human plasma, utilizing high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS). Robust metabolite screening is crucial for supporting early-phase clinical studies, understanding a drug's metabolic fate, and ensuring patient safety [2].
A simple solid-phase extraction method is employed for sample clean-up and analyte enrichment, which is critical for the sensitive detection of metabolites in a complex biological matrix [2] [3].
The LC/MS/MS conditions have been developed and validated to provide specific and sensitive detection of the parent drug and its metabolites [2].
Liquid Chromatography (LC):
Mass Spectrometry (MS):
Process the raw LC/MS/MS data using the instrument's software. The following steps are generally applied in untargeted metabolomics and can be adapted for targeted metabolite screening [4]:
The developed LC/MS/MS method for this compound was rigorously validated, with key performance parameters summarized in the table below.
Table 1: Validation Summary for the Quantitative Analysis of this compound in Human Plasma
| Validation Parameter | Result / Specification |
|---|---|
| Dynamic Range | 10 to 1000 ng/mL |
| Inter-assay Accuracy | -9.24% to 6.93% (deviation from nominal) |
| Inter-assay Precision | < 10.7% (Relative Standard Deviation) |
| Sample Volume | 500 µL of plasma |
| Metabolite Screening LOD | Same order of magnitude as parent drug (~10 ng/mL) |
The following diagram illustrates the logical workflow for processing plasma samples and identifying metabolites of this compound.
Diagram 1: Experimental workflow for this compound metabolite screening.
While not specific to this compound, understanding general mechanisms of drug resistance is crucial in oncology drug development. Metabolic reprogramming, a hallmark of cancer, can mediate resistance through pathways summarized below.
Diagram 2: Metabolic reprogramming pathways contributing to drug resistance.
The validated LC/MS/MS method proved effective in supporting the phase I clinical trial of this compound. The use of an alkaline mobile phase (pH ~10) was critical for achieving optimal chromatographic peak shape, overall sensitivity for the protonated analytes, and a short run time of 8 minutes [2]. This approach, combined with a basic-stable C18 column, can serve as a general guideline for the bioanalysis of other basic drugs.
Although the specific structures of the six metabolites screened for this compound were not detailed in the available literature, the methodology is capable of detecting them at concentrations on the same order of magnitude as the parent drug. Identifying these metabolites is a key step in understanding the pharmacokinetics and safety profile of this compound. Furthermore, the broader context of metabolic reprogramming in cancer highlights the potential complexity of drug response and resistance mechanisms that can influence clinical outcomes [5].
Compound: ABT-518, a novel matrix metalloproteinase (MMP) inhibitor. Study Type: Phase I clinical trial. Objective: To investigate the pharmacokinetics, pharmacodynamics, and metabolism of orally administered this compound in humans [1].
The following table summarizes the primary single-dose pharmacokinetic parameters of this compound derived from the phase I trial [1].
| Pharmacokinetic Parameter | Value |
|---|---|
| Time to Peak Plasma Levels (T~max~) | 4 - 8 hours |
| Estimated Clearance (Cl/F) | ~ 3 L/h |
| Estimated Volume of Distribution (V/F) | > 70 L |
| Terminal Half-Life (T~1/2~) | ~ 20 hours |
While the published study states the analytical methods used, it lacks the detailed, step-by-step protocols required for replication. The following workflows are inferred from the study description.
Figure 1: Inferential Workflow for Clinical PK/PD Study of this compound This diagram outlines the high-level workflow of the clinical pharmacokinetic and pharmacodynamic study.
Figure 2: Inferential Sample Analysis Methodology This diagram illustrates the methods mentioned for analyzing plasma and urine samples.
This compound demonstrated pharmacokinetic properties in humans consistent with once-daily oral dosing (long half-life, extensive distribution). The lack of correlation between PK and PD markers suggests that its complex disposition in the body may not be directly reflected by the measured systemic biomarkers [1].
For contemporary research on MMP inhibitors, this study serves as a historical benchmark. Developing a modern protocol would require leveraging current best practices in bioanalysis, which are not detailed in the available source.
ABT-518 is a selective inhibitor of Matrix Metalloproteinases (MMPs) -2 and -9, developed to hinder tumor growth, angiogenesis, and metastasis [1] [2]. The table below summarizes its core characteristics and known pharmacokinetic (PK) parameters, primarily derived from human phase I clinical trials [3].
Table 1: this compound Profile and Pharmacokinetic Summary
| Property | Description |
|---|---|
| Drug Class | Retrohydroxamate (N-formylhydroxylamine) MMP inhibitor [1]. |
| Primary Targets | MMP-2 (Gelatinase A), MMP-9 (Gelatinase B) [1]. |
| Selectivity | Selective over MMP-1 (Fibroblast Collagenase) [1]. |
| Administration | Oral (in clinical trials) [3]. |
| Tmax | 4 - 8 hours post-dose [3]. |
| Terminal Half-life (T1/2) | Approximately 20 hours [3]. |
| Apparent Clearance (CL/F) | Approximately 3 L/h [3]. |
| Apparent Volume of Distribution (V/F) | >70 L [3]. |
| Key Preclinical Finding | A related analog, ABT-770, induced phospholipidosis via an inactive amine metabolite; this compound was designed to avoid this toxic metabolite [4]. |
To support PK and metabolism studies in your experiments, the following validated LC-MS/MS method for quantifying this compound in human plasma can be adapted for preclinical research [5].
Table 2: LC-MS/MS Method for this compound Analysis in Plasma
| Parameter | Specification |
|---|---|
| Sample Volume | 500 µL of plasma [5]. |
| Sample Preparation | Solid-phase extraction (SPE) using phenyl cartridges [5]. |
| LC Column | Zorbax Extend C18 (150 x 2.1 mm, 5 µm) [5]. |
| Mobile Phase | Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [5]. |
| Flow Rate | 0.2 mL/min [5]. |
| Run Time | 8 minutes [5]. |
| Detection | API2000 triple-quadrupole mass spectrometer (Electrospray ionization) [5]. |
| Dynamic Range | 10 - 1000 ng/mL [5]. |
| Metabolite Screening | The method also screens for six potential metabolites [5]. |
The diagram below outlines the general workflow for processing and analyzing in vivo samples based on the described method. A key consideration from preclinical studies is the metabolic pathway, as a predecessor drug (ABT-770) formed an inactive amine metabolite responsible for toxicity, which this compound was designed to circumvent [4].
Diagram 1: Bioanalytical workflow for this compound in plasma.
Diagram 2: Key metabolic characteristics of this compound.
Problem: Inaccurate quantification of ABT-518 due to interference from its metabolites during LC-MS/MS analysis, leading to inconsistent or inflated concentration readings.
Root Cause: The primary mechanism involves isobaric interference from hydroxylated metabolites.
Troubleshooting Steps:
| Step | Action | Objective & Details |
|---|---|---|
| 1 | Confirm Interference | Verify metabolite is the source of inaccuracy. Use high-resolution MS to identify exact masses of suspected interfering metabolites [1]. |
| 2 | Evaluate MRM Transitions | Find a selective transition free from interference. Test multiple precursor ion > product ion pairs; select one where the metabolite does not fragment to the same product ion [1]. |
| 3 | Assess Matrix Effect | Quantify the impact of the metabolite. Use the standard addition method with incurred patient samples to evaluate if the metabolite causes ionization suppression/enhancement [1]. |
| 4 | Validate the New Method | Ensure new analytical method is reliable. Establish a new lower limit of quantitation (LLOQ); demonstrated improvement to 0.2 ng/mL, 10x more sensitive than the interfered method [1]. |
Q1: What is the most common type of metabolite interference observed for this compound? The most common and documented interference comes from mono-hydroxylated metabolites. After forming in the body, they can undergo in-source dehydration in the mass spectrometer, creating an ion that is isobaric with the parent drug this compound [1].
Q2: How many metabolites does this compound produce, and should I screen for all of them? Clinical studies have identified that this compound is extensively metabolized in humans, with at least six different metabolites formed [2] [3]. It is prudent to develop an analytical method that can screen for these potential metabolites to fully understand the interference landscape [2].
Q3: My lab is analyzing a drug containing bromine or chlorine. Could we face similar issues? Yes, this is a well-known challenge for halogen-containing compounds. You should proactively evaluate the potential for interference from mono-hydroxylation or dehydrogenation metabolites during your method development. If such metabolites exist, their impact can typically be eliminated by proper selection of MRM transitions [1].
Q4: Besides troubleshooting interference, what are key pharmacokinetic parameters of this compound? Key PK parameters from a phase I clinical trial include [3]:
This protocol provides a detailed methodology for identifying alternative MRM transitions to circumvent metabolite interference, based on the approach used for the drug G004, which shares a similar bromine-related interference issue with this compound [1].
1. Instrument Setup:
2. Sample Preparation:
3. MRM Testing and Evaluation:
The following diagram visualizes the logical pathway for identifying and resolving metabolite interference, as described in the guide and FAQs.
The method below was developed and validated to support a phase I clinical study for this compound, a novel matrix metalloproteinase inhibitor. It is designed for quantitative analysis of the parent drug and the screening of six metabolites [1].
Summary of the Validated LC-MS/MS Method for this compound [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (LC/MS/MS) |
| Dynamic Range | 10 to 1000 ng/ml |
| Sample Volume | 500 µl of plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) on phenyl cartridges |
| LC Column | Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size) |
| Mobile Phase | Methanol - aqueous 10 mM Ammonium Hydroxide (80:20, v/v) |
| Flow Rate | 0.2 ml/min |
| Total Run Time | 8 minutes |
| Inter-assay Precision | < 10.7% |
| Inter-assay Accuracy | Between -9.24 and +6.93% |
Here is a detailed workflow of the analytical method, from sample collection to data analysis.
Key Technical Considerations:
Why is an alkaline mobile phase used in this method? The alkaline mobile phase (pH ~10) was found to be essential for achieving the best chromatographic performance and sensitivity. It improves the ionization efficiency of the protonated this compound molecules in the electrospray source, leading to a stronger signal [1].
What is the clinical relevance of this analytical method? This validated LC-MS/MS method was developed specifically to support a phase I clinical trial for this compound. It allowed researchers to characterize the drug's pharmacokinetics, revealing key parameters such as a terminal half-life of approximately 20 hours and the formation of at least six different metabolites in humans [1] [2].
While the provided method is highly specific, your research into improving sensitivity could also explore these advanced techniques:
1. What is the foundational SPE and LC/MS/MS method for analyzing this compound in human plasma? The established method for the quantitative analysis of this compound and its metabolites in human plasma uses a phenyl solid-phase extraction cartridge for sample preparation [1]. The key parameters are summarized in the table below.
| Parameter | Specification |
|---|---|
| Sample Volume | 500 µL of human plasma [1] |
| SPE Sorbent | Phenyl cartridge [1] |
| LC Column | Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm) [1] |
| Mobile Phase | Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1] |
| Flow Rate | 0.2 mL/min [1] |
| Detection | API2000 triple-quadrupole mass spectrometer [1] |
| Dynamic Range | 10 to 1000 ng/mL for this compound [1] |
2. What are the most common problems in SPE and how can I fix them for my this compound assay? The table below outlines frequent SPE issues, their likely causes, and targeted solutions.
| Problem | Likely Causes | Recommended Fixes |
|---|---|---|
| Low Recovery | Sorbent polarity mismatch; weak eluent; insufficient elution volume; fast flow rate [2] [3] [4]. | Confirm phenyl sorbent is appropriate; increase eluent strength/volume; adjust pH to neutralize analyte; control flow rate ≤ 1 mL/min [2] [4]. |
| Poor Reproducibility | Inconsistent flow rates; sorbent bed drying; cartridge overloading [2] [5]. | Use a vacuum manifold for controlled flow; ensure sorbent is never dry; do not exceed cartridge capacity [2]. |
| Insufficient Cleanup | Incorrect wash solvent strength; interfering sample matrix [2] [5]. | Optimize wash solvent to remove impurities without eluting this compound; filter or centrifuge viscous/sediment-heavy samples [2]. |
| Elution Problems | Eluent is too weak; strong secondary interactions with sorbent [4] [5]. | Increase eluent strength; adjust pH of eluent to disrupt ionic bonds; consider a different sorbent with weaker retention [5]. |
3. How do I estimate my SPE cartridge's capacity to avoid overloading? Sorbent capacity is crucial to prevent analyte breakthrough. The capacity varies by sorbent type [2]:
4. Why is the pH and composition of the mobile phase critical for this compound analysis? The validated LC/MS/MS method for this compound uses an alkaline mobile phase (pH ~10 in the aqueous phase) [1]. This high pH was essential for achieving optimal peak shape, a short run time (8 minutes), and superior sensitivity for the protonated analytes [1]. Using a column stable under alkaline conditions, like the Zorbax Extend C18, is key to this method's success.
The following diagram illustrates a systematic workflow to troubleshoot and optimize your SPE protocol, integrating the troubleshooting advice from the FAQs.
The primary analytical method for quantifying this compound in human plasma, which was successfully applied in a phase I clinical study, is a liquid chromatographic/tandem mass spectrometric (LC/MS/MS) assay [1].
A key finding from the method validation is that analyte stability was not critical during either storage or processing [1]. This suggests that this compound is relatively stable under standard handling conditions. The validated method and its parameters are summarized below.
Table: Validated LC/MS/MS Method for this compound Analysis
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Tandem Mass Spectrometry (LC/MS/MS) [1] |
| Sample Matrix | Human Plasma [1] |
| Sample Preparation | Solid-phase extraction (SPE) on phenyl cartridges [1] |
| Chromatography Column | Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1] |
| Mobile Phase | Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1] |
| Flow Rate | 0.2 ml/min [1] |
| Total Run Time | 8 minutes [1] |
| Dynamic Range | 10 to 1000 ng/ml [1] |
| Reported Stability | Not critical during storage or processing [1] |
The following diagram illustrates the workflow for analyzing this compound and screening its metabolites based on this method:
After oral administration in humans, this compound is extensively metabolized, with at least six different metabolites identified [2]. The basic pharmacokinetic parameters observed in a phase I trial are:
Table: Clinical Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | Value or Observation |
|---|---|
| Time to Peak Plasma (T~max~) | 4 - 8 hours after a single oral dose [2] |
| Estimated Clearance (Cl/F) | Approximately 3 L/h [2] |
| Estimated Volume of Distribution (V/F) | Over 70 L [2] |
| Terminal Half-Life (T~1/2~) | Approximately 20 hours [2] |
| Key Finding on Metabolism | Extensively metabolized in humans; at least six metabolites detected [2] |
Q1: What is the most reliable method to quantify this compound in plasma? The most validated method is the LC/MS/MS assay with solid-phase extraction and an alkaline mobile phase, as described above. Using a basic stable column (e.g., Zorbax extend C18) is crucial for compatibility with the high-pH mobile phase, which provides optimal peak shape and sensitivity [1].
Q2: Is this compound stable under standard laboratory conditions? According to the method validation for the phase I study, analyte stability was not found to be a critical issue during storage or sample processing [1]. However, it is always good practice to establish stability under your specific laboratory conditions using the described analytical method.
Q3: What should I expect when analyzing plasma from dosed subjects? Your analysis should be able to detect the parent this compound compound and several of its metabolites. The validated method was designed to screen for six potential metabolites and was successfully used to identify them in plasma from dosed patients [1] [2].
Q4: Where can I find the chemical synthesis of this compound? A detailed synthesis of tritium-labeled [³H]this compound has been published, which describes a seven-step process that could serve as a reference for the compound's chemical structure and preparation [3].
In LC-MS bioanalysis, the matrix effect refers to the suppression or enhancement of an analyte's ionization signal due to co-eluting components from the sample matrix (like plasma). This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility [1] [2] [3].
For ABT-518, a matrix metalloproteinase inhibitor, precise quantification in human plasma is critical for supporting clinical trials [4]. The following sections detail specific strategies to overcome this challenge.
Here are proven methodologies to mitigate matrix effects during the bioanalysis of this compound and its metabolites.
| Troubleshooting Strategy | Technical Implementation for this compound | Key Rationale & Outcome |
|---|---|---|
| Apply Alkaline Mobile Phase | Use methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v) on a Zorbax Extend C18 column [4]. | Alkaline eluent (pH ~10) improves peak shape & overall sensitivity for protonated analytes. This is a core part of the validated method [4]. |
| Optimize Sample Cleanup | Use a simple solid-phase extraction (SPE) method on phenyl cartridges [4]. | Selective sample prep reduces co-eluting matrix components before injection, directly mitigating source ionization interference [2]. |
| Use Isotopically Labeled Internal Standard | Employ a structural analog or deuterated version of this compound as an Internal Standard (IS) [2]. | IS corrects for variability in sample prep & ionization efficiency. Signal ratio (analyte/IS) is used for calibration, improving accuracy [2]. |
| Quantify the Matrix Effect | Use the post-extraction spike experiment:
This step-by-step procedure is adapted from general best practices for use with the this compound analytical method [3].
Prepare Samples:
Analyze Samples: Inject both the neat standard and the post-extraction spiked sample into the LC-MS/MS system using the validated method (alkaline mobile phase, etc.) [4].
Calculate Matrix Effect (ME):
ME (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Standard) × 100This workflow visualizes the experimental process:
The table below summarizes common issues, their potential causes, and solutions to help you systematically resolve problems with this compound analysis [1] [2] [3].
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Peak Tailing [2] [4] [5] | • Secondary interactions with residual silanol groups on silica-based columns [2] [5]. • Column overloading from too much sample [4] [5]. • Extra-column volume (e.g., in tubing or fittings) [6] [5]. | • Use a buffered mobile phase to control pH [4] [5]. • Reduce injection volume or dilute the sample [4] [5]. • Ensure all system connections are tight; use low-volume connectors [5]. | | Broad Peaks [7] [8] [5] | • Column degradation (voids, contamination) [2] [5]. • Flow rate too low for the column's ideal parameters [1] [7]. • Large system dead volume (e.g., from old detectors or wide tubing) [7]. • Injection volume too high [1] [7]. | • Flush or replace the column; use a guard column [2] [5]. • Adjust flow rate to the column manufacturer's recommendation [1]. • Use modern equipment with low-dispersion flow cells and capillaries [7]. • Reduce the injection volume [1]. | | Retention Time Shifts [3] | • Unstable mobile phase composition (evaporation, poor mixing) [3]. • Column temperature fluctuations [3]. • Unstable flow rate due to pump issues or leaks [3]. | • Prepare mobile phase fresh and ensure it is well-mixed; cover reservoirs to prevent evaporation [3]. • Use a column thermostat to maintain a stable temperature [3]. • Perform a system pressure test to check for pump leaks or issues [3]. |
The quantitative analysis of this compound and its six metabolites in human plasma for a phase I clinical study was successfully performed using the following validated LC/MS/MS method [9]. This can serve as a reference for your own method development and troubleshooting.
Follow this logical sequence to efficiently diagnose and fix issues with your this compound analysis.
What should I do if my this compound peaks are tailing badly? First, verify your mobile phase pH and composition. For basic compounds like this compound, tailing is often caused by interactions with residual silanol groups on the column. Using a mobile phase with 10 mM ammonium hydroxide (as in the foundational method) can mitigate this [9] [2]. Also, check that your sample is not overloading the column by reducing the injection volume [4] [5].
Why are my peaks broadening over hundreds of injections? This is typically a sign of column aging or contamination. The accumulation of sample matrix components (e.g., proteins or lipids) can degrade performance. Using and regularly replacing a guard column is an effective and inexpensive way to protect your analytical column and extend its life [2]. Flushing the column with a strong solvent can also help remove contaminants [5].
What could cause fluctuating retention times? The most common causes are inconsistencies in the mobile phase or flow rate [3]. Ensure your mobile phase is freshly prepared and well-mixed. Fluctuations can also be caused by air bubbles in the pump, leaks, or an unstable column temperature. Check for leaks and ensure your pump is delivering a stable flow [3].
Analytical Method Transfer (AMT) is a formal process to ensure a validated analytical method works reliably in a receiving laboratory (RU) as it did in the originating laboratory (TU) [1].
The core approaches for transfer include [1]:
A typical process flow involves preparation, protocol execution, and final reporting, with clear responsibilities for analysts and quality assurance units in both the Transferring and Receiving Units [1].
The table below outlines common acceptance criteria for an assay method during transfer. You can use this as a template, adapting the specifics for ABT-518 based on its original method validation data [1].
Table 1: Example Acceptance Criteria for Assay Methods (e.g., HPLC/UV)
| Transfer Type | Parameter | Acceptance Criteria for Analyte Concentration in Matrix (% w/w) |
|---|---|---|
| Collaborative Testing | System Suitability | Should comply with the Standard Testing Procedure (STP). |
| Replicate analysis of sample RSD | NMT 2.0% (N=6) for analyte concentration 10-100% | |
| Inter-lab testing data overall RSD Difference | NMT 2.0% (N=12) for analyte concentration 10-100% | |
| Direct Transfer | Inter-analyst testing data overall RSD Difference | NMT 2.0% (N=6) for analyte concentration 10-100% |
Abbreviations: RSD: Relative Standard Deviation; NMT: Not More Than.
When transferring a liquid chromatography (LC) method, differences in instrumentation are a common source of problems. Here are two frequent issues and their solutions [2].
Table 2: Common LC Method Transfer Issues and Fixes
| Issue | Primary Cause | Troubleshooting Solutions |
|---|---|---|
| Retention time shifts | Differences in the dwell volume (gradient delay volume) between systems. | Measure the dwell volume of both systems. To match retention times, add an initial isocratic hold to the method on the system with the smaller dwell volume [2]. |
| Broader peaks, loss of resolution, and lower sensitivity | Higher extra-column dispersion in the receiving system (from injector, tubing, detector flow cell, etc.). | Measure extra-column dispersion. Strategies to reduce it include using a lower-volume detector flow cell, narrower internal diameter (i.d.) tubing for column connections, and ensuring all system components are well-documented [2]. |
The following diagram summarizes the key stages and decision points in a robust analytical method transfer process.
For the specific LC-MS/MS method used to quantify this compound, the originating laboratory used the following conditions [3]:
To build your troubleshooting guides and FAQs:
The table below summarizes the key handling and usage principles for reference standards like ABT-518.
| Aspect | Guidelines |
|---|---|
| Receipt | Check quantity, lot number, and expiry upon arrival. Record all details in a dedicated logbook [1]. |
| Storage | Store in original airtight containers, protected from heat, moisture, and light. If no conditions are specified, default to 2-8°C [1]. |
| Usage | Allow the vial to reach room temperature before use. Do not return any excess material to the original vial. Do not use after the expiry date [1]. |
| Preparation | Use an appropriate, MS-compatible diluent. A common starting point is 50% acetonitrile in water [2]. |
| Disposal | Destroy outdated standards and empty vials to prevent misuse [1]. |
To help contextualize its use, the diagram below outlines a general HPLC analytical workflow for a drug substance like this compound, based on the methods used in its phase I clinical trial [3].
A peer-reviewed study detailed a solid-phase extraction (SPE) method for this compound from human plasma, validated for a phase I clinical trial. The table below summarizes the core parameters [1].
| Parameter | Specification |
|---|---|
| Sample Volume | 500 µL of human plasma [1] |
| Extraction Method | Solid-Phase Extraction (SPE) [1] |
| SPE Sorbent | Phenyl cartridges [1] |
| LC Column | Zorbax Extend C18 (150 x 2.1 mm, 5 µm) [1] |
| Mobile Phase | Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1] |
| Detection | API2000 triple-quadrupole mass spectrometer (LC/MS/MS) [1] |
| Dynamic Range | 10 to 1000 ng/mL [1] |
| Reported Recovery | Not explicitly quantified, but the method was successfully applied to patient samples [1] |
Here are potential issues and solutions based on the established method and drug characteristics, formatted as a technical FAQ.
Potential Issue #1: Inefficient Protein Binding Disruption
Potential Issue #2: Hydrolytic Metabolite Interference
Potential Issue #3: Suboptimal Use of Phenyl SPE Cartridge
This workflow diagram outlines a systematic approach to troubleshoot and optimize this compound plasma extraction, building on the established method.
The established method provides a strong foundation, and these troubleshooting steps should help you systematically improve your extraction recovery of this compound.
The foundational method for quantifying ABT-518 and screening its six metabolites in human plasma uses High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (LC-MS/MS) [1]. The table below summarizes the key parameters for this validated assay, which you can use as a benchmark for your own method setup and validation.
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS (API2000 triple-quadrupole mass spectrometer) [1] |
| Sample Matrix | Human plasma [1] |
| Sample Volume | 500 µL [1] |
| Sample Preparation | Solid-phase extraction (SPE) on phenyl cartridges [1] |
| Chromatography Column | Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1] |
| Mobile Phase | Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [1] |
| Flow Rate | 0.2 ml/min [1] |
| Run Time | 8 minutes [1] |
| Dynamic Range (this compound) | 10 to 1000 ng/mL [1] |
| Metabolite Detection | Screening at levels on the same order of magnitude as the parent drug [1] |
This method was successfully applied in a phase I clinical study, confirming that the active drug and all six target metabolites could be identified in plasma from dosed patients [1]. A clinical pharmacokinetic study further confirmed that at least six different metabolites are formed in humans [2].
Here are solutions to common issues you might encounter during method development and validation.
Problem: Poor Chromatographic Peak Shape or Speed
Problem: Inconsistent or Low Analyte Recovery
Problem: Ion Suppression or Matrix Effect
Problem: How to Handle Unstable Metabolites?
The diagram below outlines the key stages of the analytical process for screening this compound and its metabolites, from sample collection to data analysis.
When validating your method, pay close attention to these parameters, which are crucial for robust bioanalytical assays [3]:
The table below summarizes the key characteristics of this compound in comparison to other MMP inhibitors from Abbott's drug discovery program.
| Feature | This compound | ABT-770 (Preclinical Candidate) | Early Succinate-based & Biaryl Hydroxamate Inhibitors |
|---|---|---|---|
| Chemical Class | Phenoxyphenyl sulfone retrohydroxamate [1] | Biaryl ether retrohydroxamate [1] | Succinate-based; Biaryl hydroxamate [1] |
| Key MMP Targets | Selective inhibitor of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) [1] | Potent against MMP-2 (IC₅₀ = 3.7 nM), lesser potency against MMP-9 (IC₅₀ = 120 nM) [2] | Varies by compound; early classes were less selective [1] |
| Selectivity | Selective over MMP-1 (Collagenase-1) [1] | Selective over MMP-1 (IC₅₀ = 4600 nM) and MMP-7 [2] | Broad MMP sub-type selectivity was a common shortcoming [1] [3] |
| Metabolic Stability | Improved stability compared to biaryl hydroxamates [1] | Metabolic instability led to problematic metabolites [2] [1] | Metabolic lability was a key issue [1] |
| Major Toxicity Concern | No significant phospholipidosis induced [2] | Induced multi-organ phospholipidosis in rats (via amine metabolite) [2] | Not specified in results, but toxicity was a general challenge [3] |
| Oral Bioavailability | Orally bioavailable [1] | Information not available in search results | An ongoing goal of the discovery program [1] |
| Clinical Status | Phase I clinical trials [4] [1] | Preclinical (not advanced to clinical trials due to toxicity) [2] | Preclinical (research phase) |
The data in the guide is supported by specific experimental protocols. Here are the methodologies for key findings.
A robust LC-MS/MS method was developed and validated to support Phase I clinical trials for quantifying this compound and screening six metabolites in human plasma [5].
This assay was critical for differentiating this compound from the earlier compound ABT-770 [2].
A study in six cancer patients from a Phase I trial established the clinical profile of this compound [4] [6].
The following diagram illustrates the rational design evolution that led to this compound, addressing key challenges faced by earlier MMP inhibitors.
| Feature | ABT-518 | Marimastat |
|---|---|---|
| Drug Class | Matrix Metalloproteinase Inhibitor (MMP-I) [1] [2] | Matrix Metalloproteinase Inhibitor (MMP-I) [1] |
| Primary Target | Selective inhibitor of MMP-2 and MMP-9 over MMP-1 [2] | Broad-spectrum MMP inhibitor [1] |
| Key Mechanism | Retrohydroxamate; binds to zinc ion in MMP active site [2] | Hydroxamate; binds to zinc ion in MMP active site [1] |
| Oral Bioavailability | Yes (in pre-clinical models) [2] | Yes (~70% estimated bioavailability) [1] |
| Highest Clinical Phase | Phase I [3] [2] | Phase III [1] [4] |
| Reported Efficacy | No significant correlations between PK/PD established in Phase I [3] | Modest survival benefit in gastric cancer (e.g., 160 vs. 138 days median survival) [4] |
| Key Toxicity | Not fully defined (Phase I limited) | Musculoskeletal pain/inflammation (dose/time-dependent) [1] [4] |
Both this compound and Marimastat belong to a class of synthetic inhibitors designed to block the activity of Matrix Metalloproteinases (MMPs). They function by mimicking a substrate's structure and chelating the zinc ion at the enzyme's active site, which is crucial for its proteolytic function [1] [5].
A standard method for evaluating the inhibitory potency of such compounds is the in vitro MMP inhibition assay:
The diagram below outlines the key stages of the in vitro MMP inhibition assay.
The development of MMP inhibitors like these highlights the challenges in oncology drug development.
Marimastat's Clinical Journey: Marimastat was evaluated in Phase III trials for various cancers, including gastric, ovarian, and small cell lung cancer [1]. Results were generally disappointing, showing only mild survival benefits in some cases [1] [4]. A notable trial in gastric cancer showed a modest improvement in median survival (160 days for Marimastat vs. 138 days for placebo) and a higher 2-year survival rate (9% vs. 3%) [4]. However, its development was hampered by a characteristic musculoskeletal syndrome, a side effect thought to be related to the inhibition of MMPs involved in normal tissue remodeling [1] [7].
This compound's Limited Data: this compound was developed by Abbott Laboratories as a second-generation, more selective inhibitor to potentially overcome the toxicity of broad-spectrum inhibitors like Marimastat [2]. A Phase I study established its pharmacokinetics, showing it was extensively metabolized and had a terminal half-life of about 20 hours [3]. However, the study concluded that "no significant correlations between pharmacokinetics and pharmacodynamics could be established," and the drug did not progress to later-stage trials where efficacy would be formally assessed [3] [2].
The field of MMP inhibition has learned that these agents may be more effective in early-stage or minimal residual disease rather than advanced, treatment-resistant cancers where they were initially tested [7].
The table below summarizes the key validation parameters for the High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) method used to quantify this compound in human plasma, as reported in its Phase I clinical trial [1].
| Validation Parameter | Reported Performance for this compound LC/MS/MS Method |
|---|---|
| Analytical Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) |
| Purpose | Quantitative analysis of this compound and screening of six metabolites |
| Dynamic Range | 10 to 1000 ng/mL |
| Accuracy (Inter-assay) | -9.24% to +6.93% (deviation from nominal concentration) |
| Precision (Inter-assay) | < 10.7% (Relative Standard Deviation) |
| Sample Volume | 500 μL of plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) on phenyl cartridges |
| Run Time | 8 minutes |
The following workflow details the specific procedures and conditions used in the this compound analytical method [1].
The this compound method was developed before the finalization of the current ICH Q2(R2) guideline, which provides the modern standard for validating analytical procedures [2]. The table below evaluates the reported data against the typical criteria outlined in such guidelines.
| ICH Q2(R2) Validation Characteristic | Assessment of this compound Method |
|---|---|
| Accuracy | Partially Reported. Accuracy was demonstrated across the range, meeting typical criteria [1]. |
| Precision | Partially Reported. Inter-assay precision was reported and was within acceptable limits (<10.7%) [1]. |
| Specificity | Implied. The method could distinguish this compound from six metabolites, suggesting specificity was established. |
| Linearity | Not Explicitly Reported. The wide dynamic range (10-1000 ng/mL) suggests a linear response, but the correlation coefficient (r) is not provided. |
| Range | Reported. The validated range was 10 to 1000 ng/mL [1]. |
| Quantification Limit (LOQ) | Reported. The lower end of the range (10 ng/mL) serves as the LOQ [1]. |
To construct a comprehensive guide, you may need to consider the following:
This compound is a novel matrix metalloproteinase inhibitor (MMPI) developed by Abbott Laboratories. It is a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9, which entered Phase I clinical trials for the treatment of cancer [1] [2]. Its development was a direct response to toxicity issues found with a predecessor compound, ABT-770 [2].
The table below summarizes a targeted comparison between this compound and ABT-770, based on the specific goal of reducing metabolite-induced toxicity.
| Feature | This compound | ABT-770 |
|---|---|---|
| Primary Objective | Redesigned to avoid phospholipidosis [3] [4] | Preclinical candidate with toxicity issues [2] |
| In Vivo Toxicity (Rats) | Little to no phospholipidosis observed [4] | Induced multi-organ phospholipidosis [3] [4] |
| Tissue Distribution | Low tissue to plasma concentration ratios [4] | High tissue to plasma ratios, leading to drug accumulation [3] [4] |
| Key Metabolite (Amine) | Amine metabolite showed little phospholipidosis in rat and human hepatocytes (up to 100 µM) [3] [4] | Amine metabolite was the primary inducer of phospholipidosis [3] [4] |
This comparative data shows that the strategic redesign of this compound successfully addressed the critical toxicity problem associated with ABT-770 by altering its metabolic pathway and the physicochemical properties of its resulting metabolites [4].
The key evidence supporting the safety advantage of this compound comes from in vitro and in vivo studies directly comparing it with ABT-770.
The following methodology was used to generate the comparative data between this compound and ABT-770 [3] [4]:
In a Phase I clinical trial, the pharmacokinetics of this compound itself were characterized in humans [1]:
The core discovery was that toxicity was not caused by the parent drugs, but by a specific metabolite. The following diagram illustrates this pathway and the key difference between the two compounds.
This visual highlights that the amine metabolite of ABT-770 possessed cationic amphiphilic properties that caused it to accumulate in tissues and disrupt phospholipid metabolism, leading to phospholipidosis [3] [4]. The strategic redesign of this compound altered the structure of this metabolite, mitigating this risk and demonstrating a successful application of metabolic profiling in drug design.
The case of this compound provides critical insights for researchers: